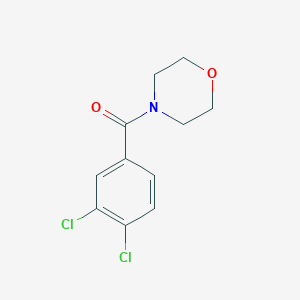
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone, also known as SR-16388, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholinylmethyl ketones and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of (3,4-Dichlorophenyl)-morpholin-4-ylmethanone is not fully understood. However, it is believed to exert its biological effects through the inhibition of the cyclooxygenase (COX) enzyme and the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. These pathways are involved in the regulation of inflammation and cell proliferation, and their inhibition by this compound may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Additionally, it has been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which contribute to the inflammatory response. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. Additionally, it exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results. Additionally, the compound may exhibit off-target effects, which may confound the results of experiments.
Orientations Futures
There are several future directions for the study of (3,4-Dichlorophenyl)-morpholin-4-ylmethanone. One area of research is the investigation of its potential use as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of its mechanism of action, which may provide insights into the development of new therapies for various diseases. Finally, the compound may have potential as a tool for investigating various biological processes, such as inflammation and cell proliferation.
Méthodes De Synthèse
The synthesis of (3,4-Dichlorophenyl)-morpholin-4-ylmethanone involves the reaction of 3,4-dichlorophenylacetonitrile with morpholine in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the final product using a reducing agent. The yield of this synthesis method is typically high, and the purity of the final product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to have antitumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been investigated for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
Propriétés
Numéro CAS |
33764-00-0 |
|---|---|
Formule moléculaire |
C11H11Cl2NO2 |
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Clé InChI |
GCHPLPHGWKAUFW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Autres numéros CAS |
33764-00-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
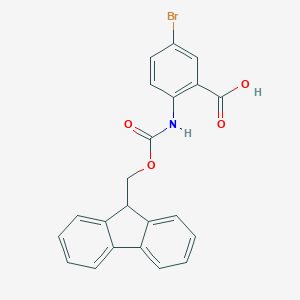
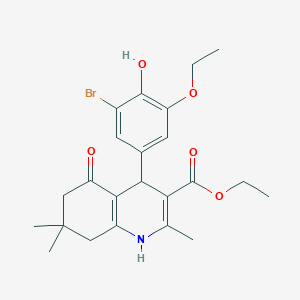
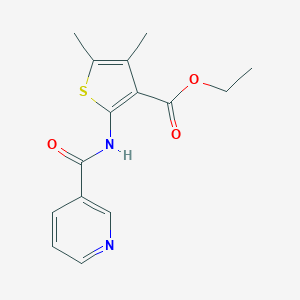
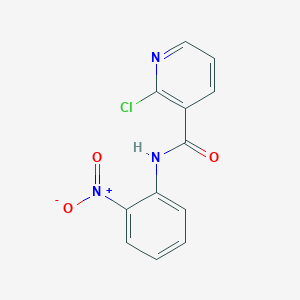
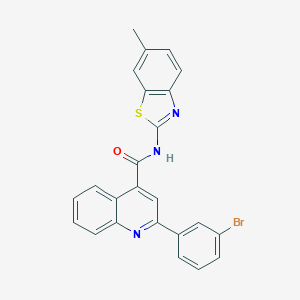
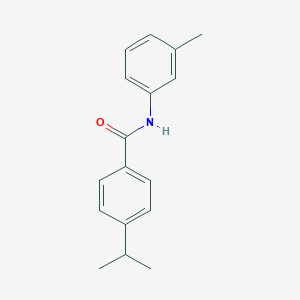
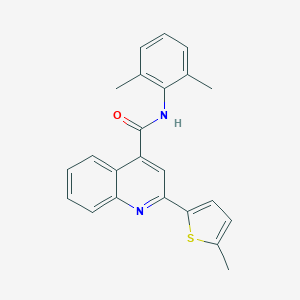
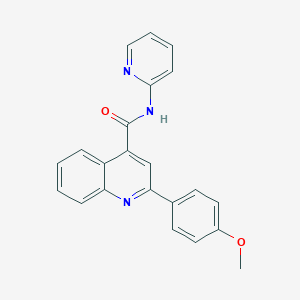
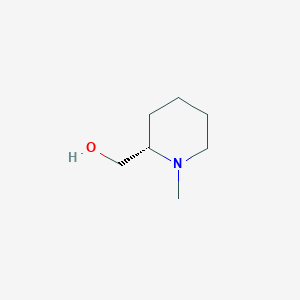
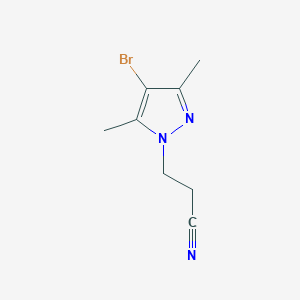
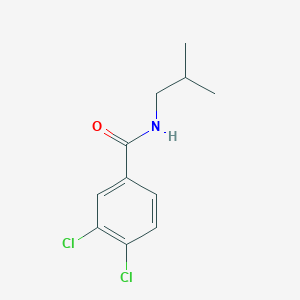
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)